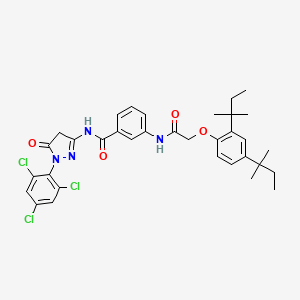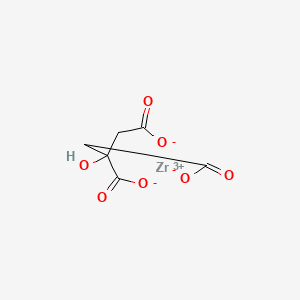
3-Nonanol
Descripción general
Descripción
3-Nonanol, also known as 3-hydroxy-2-methyl-1-butanol, is a straight-chain aliphatic alcohol that is classified as a branched-chain alcohol. It is a colorless liquid with a mild odor and boiling point of 175 °C. It is a naturally occurring substance found in many fruits, vegetables, and flowers. It is also used as a flavoring agent in food and beverages.
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediary
3-Nonanol serves as a versatile intermediary in organic synthesis. Its chemical structure allows for various reactions, including oxidation and esterification, making it a valuable component in synthesizing complex organic molecules. For instance, it can be used to produce nonanoic acid through oxidation, which has applications in flavor and fragrance industries .
Pharmaceutical Research
In pharmaceutical research, 3-Nonanol is explored for its potential as a building block for drug development. Its aliphatic alcohol structure can be functionalized to create derivatives with medicinal properties. Researchers are investigating its use in synthesizing compounds that may have antifungal or antibacterial activities .
Flavor and Fragrance Agent
Due to its pleasant, fatty, and citrus-like aroma, 3-Nonanol is used in the flavor and fragrance industry. It’s added to perfumes and food products to impart a refreshing scent and taste. Its stability and solubility in oils make it an excellent choice for long-lasting fragrances and flavors .
Material Science
3-Nonanol’s properties are beneficial in material science, particularly in the development of polymers and resins. Its ability to undergo polymerization makes it a candidate for creating new types of biodegradable plastics, which could have significant environmental benefits .
Agricultural Chemicals
In agriculture, 3-Nonanol is being studied for its use in pest control. It can act as a pheromone or attractant for certain insect species, potentially leading to more environmentally friendly pest management strategies. This application is crucial for reducing reliance on harmful chemical pesticides .
Cosmetic Industry
The cosmetic industry utilizes 3-Nonanol for its emollient properties. It can be found in lotions and creams where it helps to soften and moisturize the skin. Its non-toxic nature and compatibility with other cosmetic ingredients make it a safe and effective additive .
Propiedades
IUPAC Name |
nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCXPVAKHVAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862317 | |
| Record name | 3-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.315 mg/mL at 25 °C | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Nonanol | |
CAS RN |
624-51-1 | |
| Record name | 3-Nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/047779Z489 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-nonanol in ant communication?
A: 3-Nonanol is a key component of the mandibular gland secretions in several ant species, including Myrmica scabrinodis, Myrmica rugulosa, and Myrmica schencki. [, ] Research suggests that 3-nonanol, particularly in M. scabrinodis, acts as an attractant for worker ants. [] In M. rugulosa and M. schencki, 3-nonanol, along with 3-octanol and 3-octanone, influences worker ant behavior by increasing their linear speed and reducing their sinuosity of movement. [] This highlights the crucial role of 3-nonanol in ant communication and social behavior.
Q2: Has 3-nonanol been identified in plants, and what is its potential function?
A: Yes, 3-nonanol has been recently identified as one of the volatile organic compounds (VOCs) emitted by the foliage of the grapevine cultivar Isabella (Vitis vinifera × Vitis labrusca). [] While its specific function in grapevine is yet to be fully elucidated, the study suggests that 3-nonanol, alongside other emitted compounds like 1-heptanol, 1-octanol, 2-hexanol, 2-nonanone, β-pinene, camphene, cis-hexenyl acetate, and phenethyl alcohol, might play a role in plant defense mechanisms. [] Further research is needed to confirm this hypothesis.
Q3: What is the molecular formula and weight of 3-nonanol?
A3: The molecular formula of 3-nonanol is C9H20O. Its molecular weight is 144.26 g/mol.
Q4: Are there any studies investigating the extraction of 3-nonanol or its derivatives?
A: While not specifically focusing on 3-nonanol, a study investigated the extraction of 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion using various alcohols, including 1-nonanol, 2-nonanol, 3-nonanol, and 5-nonanol. [] The research aimed to understand the solvent effect on ion-pair extraction, highlighting the potential of different alcohols, including isomers of nonanol, in separation and analytical chemistry. []
Q5: Is there research on using 3-nonanol derivatives in material science?
A: Yes, a study explored the application of a 3-nonanol derivative, 1-vinyl-3-nonanol imidazolium bromide ([C9OHVIm]Br), in material science. [] The researchers synthesized a nanoporous array anodic titanium-supported co-polymeric ionic liquids (NAAT/PILs) solid-phase microextraction (SPME) fiber using [C9OHVIm]Br as a monomer. [] This novel material demonstrated potential for extracting polar alcohols and volatile fatty acids from aqueous solutions, highlighting the potential of 3-nonanol derivatives in developing advanced materials for analytical applications. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1585164.png)



![4-hydroxy-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinan-2-one](/img/structure/B1585170.png)
![3-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]propiononitrile](/img/structure/B1585171.png)

![Acetic acid;2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1585176.png)




